ethyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate
Overview
Description
Ethyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C18H21NO5S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.11404394 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Glycosylation Reactions
Ethyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate is utilized in glycosylation reactions, which are critical for synthesizing complex carbohydrates. For instance, the compound has been used as a donor in the synthesis of disaccharides with non-participating (benzyloxy) protecting groups, showcasing its utility in forming specific glycosidic linkages under controlled conditions (Dasgupta & Garegg, 1990).
Sulfonyl Transfer Reactions
The compound serves as a key reagent in sulfonyl transfer reactions, facilitating the synthesis of functionalized sulfones. These reactions are crucial for introducing sulfonyl groups into molecules, which can significantly alter their chemical properties and reactivity. A study demonstrated its efficacy in base-catalyzed sulfa-Michael reactions, leading to the formation of γ-keto- and γ-hydroxy sulfones, highlighting its versatility in organic synthesis (Fernández et al., 2014).
Synthesis of Tetrahydroisoquinolines
This compound is involved in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, which are significant in medicinal chemistry for their biological activity. The compound's use in creating N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline showcases its application in the development of potential therapeutic agents (Kommidi et al., 2010).
Radical Alkenylation Reactions
In photochemistry, this compound is used in radical alkenylation of C(sp3)–H bonds, a technique that enables the direct modification of carbon-hydrogen bonds, which are typically unreactive. This application is crucial for constructing carbon-carbon bonds in a selective and efficient manner, opening new pathways for synthesizing complex organic frameworks (Amaoka et al., 2014).
Proteinase Inhibition Studies
While not directly related to this compound, research on similar sulfonyl compounds provides insights into the potential biomedical applications of sulfonyl derivatives. For example, studies on FOY, a serine proteinase inhibitor, indicate the broader implications of sulfonyl compounds in therapeutic contexts, such as anticoagulation and antithrombotic effects (Ohno et al., 1980).
Properties
IUPAC Name |
ethyl 2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-3-23-18(20)13-19(25(2,21)22)16-9-11-17(12-10-16)24-14-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNBAOWFYCFTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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